(S)-3-Hydroxy-3-phenylpropionic acid, also known as L-β-phenyllactic acid, is a chiral compound with significant relevance in organic chemistry and biochemistry. It is classified as a monocarboxylic acid and a 3-hydroxy carboxylic acid, with the molecular formula and a molecular weight of approximately 166.18 g/mol. This compound is primarily recognized as an intermediate in various biosynthetic pathways, particularly in the synthesis of benzoic acid and salicylic acid from phenylalanine .
The synthesis of (S)-3-hydroxy-3-phenylpropionic acid can be achieved through several methods:
The asymmetric reduction method utilizes specific enzymes or whole cells that exhibit selectivity for one enantiomer over the other, which is essential for obtaining (S)-3-hydroxy-3-phenylpropionic acid in high purity.
(S)-3-Hydroxy-3-phenylpropionic acid has a chiral center at the carbon bearing the hydroxyl group. Its structure can be represented as follows:
The compound's stereochemistry is denoted by the (S) configuration, indicating the spatial arrangement of its atoms.
(S)-3-Hydroxy-3-phenylpropionic acid participates in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., temperature and pressure) that favor the desired product formation.
The mechanism of action for (S)-3-hydroxy-3-phenylpropionic acid primarily relates to its role as a metabolic intermediate. It is involved in the biosynthesis of benzoic acid and salicylic acid through beta-oxidation pathways, where it serves as a precursor derived from phenylalanine .
Studies have shown that stable-isotope-labeled variants of this compound can be traced in plant metabolism, confirming its role in synthesizing key aromatic compounds essential for plant defense mechanisms .
Relevant data on its physical properties include:
(S)-3-Hydroxy-3-phenylpropionic acid has several scientific applications:
1.1. Escherichia coli Degradation Mechanisms
(S)-3-Hydroxy-3-phenylpropionic acid (3HPP) is degraded in Escherichia coli via convergent pathways that funnel phenylpropanoid compounds into central metabolism. The hca gene cluster (minute 57.5 on the chromosome) encodes the initial dioxygenolytic pathway for 3-phenylpropionic acid (PP) catabolism. This cluster comprises five structural genes (hcaA1A2CBD) organized as an operon, alongside the divergently transcribed regulatory gene hcaR and transporter gene hcaT [3] [7]. The HcaA1A2CD enzyme complex catalyzes the incorporation of molecular oxygen into PP, forming cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol (PP-dihydrodiol). This intermediate is subsequently oxidized by HcaB dehydrogenase to yield 3-(2,3-dihydroxyphenyl)propionic acid (DHPP) [7]. Crucially, the Hca enzymes exhibit broad substrate specificity, also transforming cinnamic acid to its 2,3-dihydroxy derivative [3] [7].
Table 1: Key Enzymes in the Initial Degradation of Phenylpropanoids in E. coli
Gene | Encoded Enzyme | Function | Substrates |
---|---|---|---|
hcaA1A2CD | 3-Phenylpropionate dioxygenase | Dioxygenation of phenyl ring (forms cis-dihydrodiol intermediate) | PP, Cinnamic acid |
hcaB | cis-Dihydrodiol dehydrogenase | Dehydrogenation of dihydrodiol to 2,3-dihydroxylated derivative | PP-dihydrodiol, Cinnamic-dihydrodiol |
mhpA | 3HPP monooxygenase | C2-hydroxylation of 3HPP to DHPP | 3HPP, 3-Hydroxycinnamic acid |
The catabolism of 3HPP and PP relies on inducible enzyme systems activated by specific aromatic effectors. The hca operon is transcriptionally controlled by HcaR, a LysR-type transcriptional regulator that binds PP and cinnamic acid [3] [7]. Induction increases hca expression >50-fold, enabling efficient PP scavenging. Parallelly, 3HPP degradation requires the mhp cluster (minute 8.0), whose expression depends on the IclR-family regulator MhpR. MhpR is activated by 3HPP and its pathway intermediate DHPP, with half-maximal induction occurring at 15 μM 3HPP [4]. Both systems include dedicated transporters: HcaT (a putative major facilitator superfamily permease) for PP/cinnamate uptake, and MhpT for 3HPP import, preventing cytoplasmic accumulation of toxic intermediates [4] [7].
Table 2: Regulatory Systems for Phenylpropanoid Catabolism in E. coli
Regulator | Type | Inducer(s) | Target Genes | Induction Level |
---|---|---|---|---|
HcaR | LysR-family | PP, Cinnamic acid | hcaA1A2CBD, hcaT | >50-fold |
MhpR | IclR-family | 3HPP, DHPP | mhpABCDEF, mhpT | ~40-fold |
CRP-cAMP | Global regulator | cAMP (low glucose) | mhp promoter | Synergistic with MhpR |
DHPP serves as the convergent intermediate for both PP and 3HPP catabolism. Its ring cleavage is executed by the meta-fission pathway encoded by the mhp cluster. The extradiol dioxygenase MhpB catalyzes the pivotal cleavage of DHPP, generating a yellow meta-cleavage product, 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKND) [1] [4]. Subsequent hydrolytic steps involve:
Table 3: Enzymes of the meta-Fission Pathway for DHPP Degradation
Gene | Enzyme | Reaction | Product |
---|---|---|---|
mhpB | Extradiol dioxygenase | Oxidative cleavage of DHPP (C1–C2 bond) | HKND (lactone) |
mhpC | Hydrolase | Hydrolytic lactone ring opening | Linear 9-carbon diacid |
mhpD | Hydratase | Hydration of olefinic bond | 4-Hydroxy-2-keto acid derivative |
mhpE | Aldolase | C–C bond cleavage at keto group | Succinic semialdehyde + Pyruvate |
mhpF | Dehydrogenase | Oxidation of semialdehyde | Succinate (enters TCA cycle) |
The hca and mhp clusters are subject to multi-tiered regulatory control ensuring substrate-responsive expression while preventing energetically inefficient operation. Key mechanisms include:
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